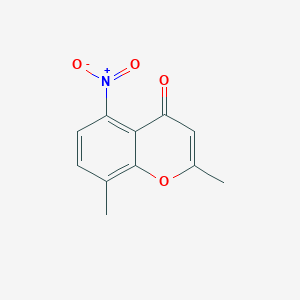

2,8-Dimethyl-5-nitro-4H-chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

921609-23-6 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

2,8-dimethyl-5-nitrochromen-4-one |

InChI |

InChI=1S/C11H9NO4/c1-6-3-4-8(12(14)15)10-9(13)5-7(2)16-11(6)10/h3-5H,1-2H3 |

InChI Key |

RHSIQTBUXKDQNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=C(O2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,8 Dimethyl 5 Nitro 4h Chromen 4 One

Retrosynthetic Analysis and Strategic Disconnection Approaches

A logical retrosynthetic analysis of 2,8-dimethyl-5-nitro-4H-chromen-4-one suggests that the final nitration of a pre-formed 2,8-dimethyl-4H-chromen-4-one intermediate is a key strategic step. This approach simplifies the synthesis by focusing on the construction of the dimethylated chromone (B188151) core first, followed by the regioselective introduction of the nitro group.

The primary disconnection of the target molecule is at the C-N bond, suggesting a late-stage nitration. This leads to the key intermediate, 2,8-dimethyl-4H-chromen-4-one. Further disconnection of this intermediate can be approached in several ways, corresponding to the classical methods for chromone synthesis. These disconnections primarily involve breaking the C-O and C-C bonds of the pyranone ring, leading back to simpler, commercially available starting materials such as substituted phenols and β-keto esters or their equivalents.

Classical and Established Synthetic Routes to the 4H-Chromen-4-one Nucleus

The synthesis of the 2,8-dimethyl-4H-chromen-4-one nucleus can be achieved through several established methods, each with its own set of advantages and limitations.

Baker-Venkataraman Rearrangement and Analogous Condensation Reactions

The Baker-Venkataraman rearrangement is a powerful method for the synthesis of 1,3-diketones, which are immediate precursors to chromones. wikipedia.orgalfa-chemistry.comresearchgate.net This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone. wikipedia.orgchemistry-reaction.com For the synthesis of 2,8-dimethyl-4H-chromen-4-one, this would involve the following conceptual steps:

Starting Material: The synthesis would commence with 2-hydroxy-3-methylacetophenone.

Acylation: The phenolic hydroxyl group of 2-hydroxy-3-methylacetophenone would be acylated with acetyl chloride or acetic anhydride to yield 2-acetyl-6-methylphenyl acetate.

Rearrangement: Treatment of this ester with a base (e.g., potassium hydroxide or sodium hydride) would induce the Baker-Venkataraman rearrangement, forming 1-(2-hydroxy-3-methylphenyl)butane-1,3-dione. alfa-chemistry.comresearchgate.net

Cyclization: Acid-catalyzed cyclization of the resulting 1,3-diketone would then afford the desired 2,8-dimethyl-4H-chromen-4-one.

This method offers a high degree of control over the substitution pattern of the final chromone.

Pechmann Condensation Variations for Substituted Chromones

The Pechmann condensation is a widely used method for the synthesis of coumarins, but under certain conditions, it can be adapted for chromone synthesis, particularly for specific substitution patterns. wikipedia.orgresearchgate.netjetir.org The traditional Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.orgjetir.org To synthesize 2,8-dimethyl-4H-chromen-4-one via a Pechmann-type reaction, one would start with 2-methylresorcinol and a suitable β-dicarbonyl compound under acidic conditions. The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. wikipedia.org The choice of catalyst and reaction conditions is crucial to favor the formation of the chromone over the isomeric coumarin.

A related approach is the Simonis chromone cyclization, which involves the reaction of a phenol with a β-ketoester in the presence of phosphorus pentoxide, specifically leading to chromones. wikipedia.org

Claisen Condensation and Cyclization Protocols

The Claisen condensation provides another avenue to the 1,3-dicarbonyl intermediates required for chromone synthesis. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This approach involves the reaction of an ester with a ketone or another ester in the presence of a strong base. organic-chemistry.orgyoutube.com For the target chromone, a crossed Claisen condensation between an appropriate derivative of 2-hydroxy-3-methylbenzoic acid (as the ester component) and acetone could conceptually lead to the desired 1,3-diketone precursor after decarboxylation.

A more direct route involves the condensation of a 2-hydroxyacetophenone with an ester. In the case of 2,8-dimethyl-4H-chromen-4-one, 2-hydroxy-3-methylacetophenone would be reacted with ethyl acetate in the presence of a strong base like sodium hydride. The initially formed β-hydroxy ketone would then undergo cyclization and dehydration to yield the chromone.

Comparison of Classical Synthetic Routes

| Synthetic Route | Key Starting Materials | Key Intermediates | Advantages | Potential Challenges |

| Baker-Venkataraman | 2-Hydroxy-3-methylacetophenone, Acetic anhydride/chloride | 2-Acetyl-6-methylphenyl acetate, 1-(2-Hydroxy-3-methylphenyl)butane-1,3-dione | Good control of substitution, generally high yields | Requires multiple steps |

| Pechmann Condensation | 2-Methylresorcinol, Ethyl acetoacetate | - | One-pot reaction | Potential for coumarin isomer formation, harsh acidic conditions |

| Claisen Condensation | 2-Hydroxy-3-methylacetophenone, Ethyl acetate | 1-(2-Hydroxy-3-methylphenyl)butane-1,3-dione | Utilizes readily available starting materials | Requires strong base, potential for side reactions |

Regioselective Introduction and Functionalization of Methyl and Nitro Substituents

The final and crucial step in the synthesis of this compound is the regioselective nitration of the 2,8-dimethyl-4H-chromen-4-one intermediate. The position of nitration is governed by the directing effects of the substituents already present on the aromatic ring. chemistrytalk.orgorganicchemistrytutor.comyoutube.com

The substituents on the benzene (B151609) ring of the chromone are:

An ether-like oxygen atom (part of the pyranone ring), which is an activating, ortho, para-director.

An acyl group (the carbonyl of the pyranone ring), which is a deactivating, meta-director.

A methyl group at the 8-position, which is an activating, ortho, para-director.

The cumulative effect of these substituents determines the position of electrophilic attack. The powerful ortho, para-directing influence of the ring oxygen activates the 5- and 7-positions. The methyl group at C-8 further activates the adjacent 7-position. However, the deactivating effect of the carbonyl group at C-4 directs incoming electrophiles to the 5- and 7-positions (meta to the carbonyl). The confluence of these directing effects strongly favors substitution at the 5- and 7-positions. Steric hindrance from the C-8 methyl group may disfavor substitution at the 7-position, thus making the 5-position the most probable site for nitration.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and side reactions.

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. For the synthesis of this compound, several advanced strategies can be envisioned.

For the construction of the chromone core, palladium-catalyzed carbonylative cyclization reactions of o-iodophenols with terminal alkynes offer a more atom-economical approach compared to classical condensation reactions. organic-chemistry.org Enzyme-mediated synthesis, for instance using lipase for oxidative cyclization, presents a green alternative with mild reaction conditions. tandfonline.com

In the nitration step, traditional methods using mixed acids generate significant amounts of acidic waste. nih.govnih.gov More sustainable nitrating agents and catalytic systems are being explored. These include:

Solid acid catalysts: Zeolites and other solid acids can replace sulfuric acid, allowing for easier separation and catalyst recycling.

Alternative nitrating agents: Dinitrogen pentoxide (N₂O₅) is a powerful and cleaner nitrating agent that can be used in non-acidic media. nih.gov

Photochemical nitration: The use of UV radiation to promote nitration offers a green chemical approach, potentially avoiding the need for harsh reagents. researchgate.net

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-Free, Catalytic)

The application of green chemistry principles to the synthesis of chromones aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of recyclable catalysts, solvent-free reaction conditions, and multicomponent reactions that enhance atom economy sharif.eduresearchgate.net.

One green approach involves using heterogeneous catalysts, such as nano-kaoline/BF3/Fe3O4, which can facilitate the one-pot, three-component synthesis of related 4H-chromene structures under solvent-free conditions sharif.edu. This method offers advantages like high yields, short reaction times, and easy catalyst separation using an external magnet, making the process recyclable and environmentally benign sharif.edu. For a molecule like this compound, a plausible green pathway would involve the condensation of a suitably substituted o-hydroxyacetophenone with a reactant like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization, potentially using a solid acid catalyst to avoid corrosive and difficult-to-recycle mineral acids ijrpc.com.

Multicomponent reactions (MCRs) represent another cornerstone of green synthesis, as they allow for the construction of complex molecules in a single step from multiple starting materials. This approach inherently improves atom economy by incorporating most or all of the atoms from the reactants into the final product researchgate.net. The development of an MCR for this compound would be a significant advancement, offering mild reaction conditions and a simplified workup procedure that avoids chromatographic purification researchgate.net.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.gov. The technique's efficiency stems from the direct heating of the solvent and reactant molecules, resulting in rapid temperature increases and uniform heating that can minimize the formation of side products nih.gov.

For the synthesis of chromones, microwave irradiation has been shown to drastically reduce reaction times from hours to minutes nih.gov. For instance, a Friedländer reaction for synthesizing quinolines, a related heterocyclic system, saw an improvement in average yield from 34% under oil-bath heating to 72% with microwave irradiation nih.gov. The synthesis of this compound, which may be hindered by the steric and electronic effects of the nitro group, could particularly benefit from this technology nih.gov. Optimization of microwave parameters such as temperature, pressure, and irradiation time is crucial for maximizing yield and purity nih.gov. A typical optimization process might involve varying the temperature between 100 °C and 180 °C and the time from 20 to 60 minutes to find the ideal conditions nih.gov.

The table below illustrates a hypothetical optimization study for the final cyclization step in the synthesis of a substituted chromone, based on typical results observed in microwave-assisted reactions.

| Entry | Temperature (°C) | Time (min) | Power (W) | Yield (%) |

| 1 | 120 | 30 | 100 | 45 |

| 2 | 140 | 20 | 150 | 65 |

| 3 | 160 | 20 | 150 | 82 |

| 4 | 160 | 30 | 150 | 80 |

| 5 | 180 | 15 | 200 | 75 (decomposition noted) |

This is an interactive data table based on representative values for microwave-assisted synthesis of substituted heterocycles. nih.gov

Photochemical and Electrochemical Synthetic Pathways

Photochemical Synthesis Photochemistry utilizes light energy to drive chemical reactions, often enabling transformations that are inaccessible through thermal methods. For chromone synthesis, photochemical pathways could involve photo-Fries rearrangements or light-induced cycloadditions. While specific photochemical routes to this compound are not widely documented, the synthesis of other complex heterocycles has been achieved using light. For example, a metal-free, visible-light-induced transformation of nitroalkanes can yield nitrones and other nitrogen-containing compounds, demonstrating a potential method for manipulating the nitro group under mild conditions nih.gov. Photochemical flow reactors offer a safe and efficient way to perform these reactions on a larger scale, providing precise control over irradiation time and light intensity thieme.de.

Electrochemical Synthesis Electrosynthesis offers a green and powerful alternative to traditional chemical redox reactions by using electrical current to oxidize or reduce substrates chim.it. This method avoids the need for stoichiometric chemical oxidants or reductants, which often generate significant waste. The electrochemical approach is particularly relevant for the synthesis of nitroaromatic compounds rsc.orgnih.gov. For instance, aromatic nitration can be achieved electrochemically using a simple nitrite salt as the nitro source, avoiding the use of hazardous nitrating mixtures like nitric and sulfuric acids nih.gov.

Furthermore, the reduction of a nitro group to an amine or hydroxylamine can be precisely controlled electrochemically, which could be a key step in a synthetic pathway starting from a nitro-substituted precursor acs.org. The synthesis of complex N-heterocycles has been demonstrated through electrochemical methods, suggesting that the chromone ring system could also be constructed using this technology rsc.orgresearchgate.net.

Continuous Flow Chemistry Applications in Chromone Synthesis

Continuous flow chemistry involves performing reactions in a continuously flowing stream through a tube or microreactor. This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, scalability, and product consistency mdpi.comrsc.org. The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, making it possible to safely perform highly exothermic reactions or use superheated solvents uc.pt.

For the synthesis of this compound, a multi-step synthesis could be "telescoped" into a single continuous flow process without isolating intermediates uc.pt. A hypothetical flow setup could involve pumping the starting materials (e.g., a substituted 2-hydroxyacetophenone and an acylating agent) through a heated reactor coil to form an intermediate, which then flows into a second reactor where a catalyst is introduced to induce cyclization. This approach is highly efficient and has been used for the multi-step synthesis of other complex molecules like β/γ-substituted ketones zenodo.org. The use of inline analytical tools, such as FTIR, can allow for real-time monitoring and optimization of the reaction conditions chemrxiv.org.

Comparative Analysis of Synthetic Yields, Atom Economy, and Reaction Efficiencies

Atom Economy: Atom economy is a measure of how many atoms of the reactants are incorporated into the desired product. Classical reactions like the Wittig or Grignard reactions often have poor atom economy due to the generation of high-mass stoichiometric byproducts. Green chemistry approaches, particularly multicomponent reactions (MCRs), are designed to maximize atom economy researchgate.net. A one-pot MCR for chromone synthesis would likely have a much higher atom economy than a linear synthesis involving protection/deprotection steps and activating groups.

Reaction Efficiencies: Efficiency encompasses reaction time, energy usage, and ease of workup. Microwave-assisted synthesis is highly efficient, reducing reaction times from many hours to mere minutes nih.gov. Continuous flow processes offer high efficiency through automation, rapid optimization, and the elimination of manual workup between steps mdpi.comzenodo.org. Photochemical and electrochemical methods can also be highly efficient by enabling novel reaction pathways and avoiding bulk reagents thieme.dechim.it.

The following table provides an illustrative comparison of the different synthetic methodologies discussed.

Illustrative Comparison of Synthetic Methodologies for Substituted Chromones

| Methodology | Typical Yields | Atom Economy | Reaction Time | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Green Catalytic | Moderate to High | Good to Excellent | Hours | Recyclable catalyst, mild conditions, often solvent-free sharif.edu. | Catalyst development can be required. |

| Microwave-Assisted | High to Excellent | Varies (Method Dependent) | Minutes to 1 hour | Drastic reduction in time, improved yields, high efficiency nih.gov. | Specialized equipment needed, scalability can be a challenge. |

| Photochemical | Varies | Varies (Method Dependent) | Hours | Access to unique reaction pathways, mild conditions nih.gov. | Limited substrate scope, requires specialized reactors. |

| Electrochemical | Good to High | Excellent | Hours | Avoids chemical redox agents, high selectivity, green chim.it. | Requires specific electrolytes and electrode materials. |

| Continuous Flow | High to Excellent | Good to Excellent | Continuous (high throughput) | Superior safety and control, easy scaling, automation mdpi.comuc.pt. | High initial setup cost, potential for clogging. |

Spectroscopic and Structural Elucidation Techniques Applied to 2,8 Dimethyl 5 Nitro 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity and spatial arrangement of atoms can be established.

The ¹H NMR spectrum of 2,8-Dimethyl-5-nitro-4H-chromen-4-one is predicted to exhibit distinct signals corresponding to each chemically non-equivalent proton in the molecule. The aromatic region would be particularly informative. The protons on the benzene (B151609) ring, H-6 and H-7, are expected to appear as doublets due to ortho-coupling. The H-6 proton, being adjacent to the strongly electron-withdrawing nitro group, would be significantly deshielded and resonate at a lower field (higher ppm) compared to H-7. The proton on the pyran ring, H-3, is anticipated to appear as a singlet or a narrow quartet due to coupling with the C-2 methyl group. The two methyl groups at positions C-2 and C-8 would appear as sharp singlets, with the aromatic methyl (C-8) typically resonating around 2.4-2.6 ppm and the vinylic methyl (C-2) at a slightly lower field.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~ 8.0 - 8.2 | Doublet (d) | ~ 8.0 - 9.0 |

| H-7 | ~ 7.6 - 7.8 | Doublet (d) | ~ 8.0 - 9.0 |

| H-3 | ~ 6.1 - 6.3 | Singlet (s) or Quartet (q) | |

| C2-CH₃ | ~ 2.4 - 2.6 | Singlet (s) |

Note: Predicted values are based on analysis of similar substituted chromen-4-one structures and standard substituent effects. nih.govnih.gov

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon (C-4) of the ketone group is predicted to be the most downfield signal, typically appearing in the range of 175-180 ppm. rsc.org Carbons attached to the nitro group (C-5) and the pyran oxygen (C-8a) will also be significantly shifted. Quaternary carbons, such as C-4a, C-5, C-8, and C-8a, can be identified by their lower intensity in a standard spectrum or by using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which also helps distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 160 - 165 |

| C-3 | ~ 110 - 115 |

| C-4 | ~ 175 - 180 |

| C-4a | ~ 120 - 125 |

| C-5 | ~ 140 - 145 |

| C-6 | ~ 125 - 130 |

| C-7 | ~ 128 - 133 |

| C-8 | ~ 135 - 140 |

| C-8a | ~ 150 - 155 |

| C2-CH₃ | ~ 18 - 22 |

Note: Chemical shifts are estimated based on typical values for the 4H-chromen-4-one scaffold and known substituent effects of methyl and nitro groups. libretexts.orgacs.org

To confirm the assignments from 1D NMR and establish the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between H-6 and H-7, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals for H-3, H-6, H-7, and the two methyl groups to their corresponding carbon signals (C-3, C-6, C-7, and the two methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps piece together the molecular skeleton. Key expected correlations include:

The C-8 methyl protons to C-7, C-8, and C-8a.

The C-2 methyl protons to C-2 and C-3.

H-3 to the carbonyl carbon C-4 and C-2.

H-6 to C-4a, C-5, and C-8.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a spatial correlation between the C-8 methyl protons and H-7, providing further confirmation of the substitution pattern on the aromatic ring. asianpubs.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Modes

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by several characteristic absorption bands.

C=O Stretching: A strong, sharp absorption band is expected for the α,β-unsaturated ketone carbonyl group. Conjugation with both the aromatic ring and the endocyclic double bond typically lowers the frequency to the range of 1650-1630 cm⁻¹. rsc.orgopenstax.org

NO₂ Stretching: The nitro group will give rise to two strong and distinct absorption bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.comorgchemboulder.com These are highly characteristic of aromatic nitro compounds.

C=C Stretching: Vibrations corresponding to the aromatic ring and the pyran ring double bond would appear in the 1610-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the conjugated system within a molecule. The chromophore of this compound encompasses the entire bicyclic system, including the carbonyl, the nitro group, and the methyl substituents. This extensive conjugated system is expected to result in strong absorption in the UV region.

The spectrum would likely display multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro group, a powerful auxochrome and chromophore, is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to the unsubstituted 4H-chromen-4-one. Nitroaromatic compounds are known to absorb at longer wavelengths. iu.edudocbrown.info The primary π → π* transition for this extended conjugated system would likely be observed in the 300-350 nm range, with a weaker n → π* transition from the carbonyl group appearing at a longer wavelength, potentially extending into the visible region.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Molecular Ion: The molecular formula of this compound is C₁₁H₉NO₄. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion ([M]⁺), which is calculated to be 219.0532 g/mol .

Fragmentation Pathways: The fragmentation of the molecular ion under electron impact (EI) would likely proceed through several characteristic pathways:

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂), leading to a fragment ion at m/z 173. nih.govresearchgate.net

Loss of NO and CO: Sequential loss of a nitric oxide radical (•NO) followed by a carbon monoxide (CO) molecule is also a characteristic pathway for aromatic nitro compounds, which would yield subsequent fragment ions. miamioh.edu

Retro-Diels-Alder (RDA) Reaction: Chromones are known to undergo a characteristic RDA fragmentation, which would cleave the pyran ring. asianpubs.org This could lead to several diagnostic fragment ions.

Loss of Methyl Radical: Ejection of a methyl radical (•CH₃) from either the C-2 or C-8 position could also occur, leading to a fragment at m/z 204.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing corroborating evidence for the assignments made by NMR and IR spectroscopy.

No Published Data Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data was found for the compound This compound corresponding to the requested analytical techniques. The required information for the sections on High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and Single-Crystal X-ray Diffraction is not available in the public domain for this specific molecule.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested under the following outline:

Computational and Theoretical Investigations of 2,8 Dimethyl 5 Nitro 4h Chromen 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netyoutube.com It is widely employed to predict the properties of molecules and materials.

Geometry optimization is a computational procedure that determines the lowest energy arrangement of atoms in a molecule. For 2,8-Dimethyl-5-nitro-4H-chromen-4-one, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The electronic structure, which describes the distribution of electrons in the molecule, is also determined during this process.

Table 1: Optimized Geometrical Parameters of this compound (Predicted) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C2-C3 | 1.35 | C2-C3-C4 | 120.5 | O1-C2-C3-C4 | 179.8 | | C4-C4a | 1.48 | C3-C4-C4a | 118.9 | C3-C4-C4a-C8a | -178.5 | | C5-N1 | 1.47 | C4-C5-N1 | 119.2 | C4a-C5-N1-O2 | 175.3 | | N1-O2 | 1.22 | O2-N1-O3 | 123.7 | C5-N1-O2-O3 | -1.2 | | C8-C9 | 1.51 | C7-C8-C9 | 121.3 | C7-C8-C9-H10 | 60.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net

The HOMO of this compound is expected to be localized primarily on the chromenone ring system, which is rich in electrons. In contrast, the LUMO is likely to be concentrated on the nitro group, a strong electron-withdrawing group.

Table 2: FMO Analysis of this compound (Predicted)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.54 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It helps in identifying the regions that are rich or deficient in electrons. In the ESP map of this compound, negative potential (red areas) would be expected around the oxygen atoms of the carbonyl and nitro groups, indicating their nucleophilic character. Positive potential (blue areas) would likely be found around the hydrogen atoms of the methyl groups and the aromatic ring.

Charge distribution analysis provides a quantitative measure of the partial charges on each atom in the molecule. This information is crucial for understanding intermolecular interactions.

Table 3: Mulliken Atomic Charges of Selected Atoms in this compound (Predicted)

| Atom | Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.55 |

| O (Nitro) | -0.48 |

| N (Nitro) | +0.95 |

| C (Carbonyl) | +0.62 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule. This analysis is valuable for identifying functional groups and confirming the molecular structure.

For this compound, characteristic vibrational frequencies would include the C=O stretching of the ketone, the N-O stretching of the nitro group, C-H stretching of the methyl and aromatic groups, and various bending and rocking vibrations.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | 1680 |

| Asymmetric NO₂ Stretch | 1540 |

| Symmetric NO₂ Stretch | 1350 |

| Aromatic C=C Stretch | 1600-1450 |

| C-H Stretch (Aromatic) | 3100-3000 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) spectra of a molecule. mdpi.com This includes predicting the chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These predictions are highly valuable for interpreting experimental NMR data and confirming the structure of a compound. sigmaaldrich.com

The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons of the two methyl groups, as well as for the protons on the aromatic and heterocyclic rings. Similarly, the ¹³C NMR spectrum would provide information about the chemical environment of each carbon atom.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | 2.4 | 20.5 |

| C8-CH₃ | 2.6 | 22.1 |

| H3 | 6.2 | 112.4 |

| C4 | - | 175.8 |

| H6 | 7.8 | 125.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, stability, and interactions with its environment (e.g., a solvent).

By simulating the molecule's motion, researchers can explore its different possible conformations and determine their relative stabilities. This is particularly important for understanding how the molecule might interact with biological targets or other molecules. The simulations can also reveal information about the flexibility of different parts of the molecule, such as the rotation of the nitro and methyl groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their biological effects.

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a compound like this compound and its analogues, a variety of descriptors would be calculated to capture their physicochemical and structural properties. These descriptors are typically categorized as follows:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and counts of specific functional groups.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Randić index, Balaban index), connectivity indices, and electrotopological state (E-state) indices, which describe the electronic and topological environment of each atom.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include geometric parameters (e.g., molecular surface area, volume) and spatial distribution of properties (e.g., 3D-MoRSE descriptors).

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms. nih.gov

The selection of the most relevant descriptors is a critical step in QSAR model development. Techniques like genetic algorithms and stepwise multiple linear regression are often employed to identify a subset of descriptors that have the highest correlation with the biological activity of interest. nih.gov For chromen-4-one derivatives, studies have shown that a combination of topological, electronic, and steric descriptors often yields robust QSAR models. nih.gov

Table 1: Representative Molecular Descriptors for QSAR Analysis of Chromen-4-one Analogues

| Descriptor Category | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight (MW), Number of H-bond acceptors (nHA), Number of rotatable bonds (nRotB) | Basic molecular properties and size. |

| Topological (2D) | Wiener index, Randić connectivity index, Balaban J index | Atomic connectivity and branching. |

| Geometric (3D) | Molecular Surface Area (MSA), Molecular Volume (MV), Principal Moments of Inertia | Molecular shape, size, and 3D conformation. |

| Electronic (Quantum) | HOMO energy, LUMO energy, Dipole moment, Mulliken atomic charges | Electronic distribution, reactivity, and polarity. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity (MR) | Lipophilicity and polarizability. |

Once a set of relevant descriptors is selected, various statistical methods can be used to build the predictive QSAR model. For chromen-4-one analogues, both linear and non-linear modeling techniques have been successfully applied.

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity.

Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the structure of the human brain and are capable of capturing complex relationships between descriptors and activity. nih.gov

Support Vector Machines (SVM): SVM is a powerful machine learning technique that can be used for both classification and regression tasks and has been shown to produce reliable QSAR models for chromen-4-one derivatives. nih.gov

These models are developed to predict a wide range of in vitro biological and chemical endpoints for chromen-4-one analogues, including:

Anticancer Activity: Predicting the cytotoxicity of chromen-4-one derivatives against various cancer cell lines.

Enzyme Inhibition: Modeling the inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2), monoamine oxidases (MAO), and acetylcholinesterase. nih.govnih.govnih.gov

Antioxidant Activity: Predicting the radical scavenging capacity of these compounds. nih.gov

Antimicrobial Activity: Modeling the efficacy against different strains of bacteria and fungi. nih.gov

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures to ensure its robustness and reliability. nih.gov

Table 2: Examples of Predicted Biological Activities for Chromen-4-one Analogues in QSAR Studies

| Biological Activity | Modeled Endpoint | Key Descriptor Types |

|---|---|---|

| Anti-inflammatory | IC50 for COX-2 inhibition | Electronic, Topological |

| Anticancer | GI50 against cancer cell lines | 3D, Physicochemical |

| Neuroprotective | IC50 for MAO-B inhibition | Quantum Chemical, 2D |

| Antioxidant | DPPH radical scavenging activity | Electronic, Constitutional |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is crucial for understanding the molecular basis of a compound's biological activity and for designing more potent and selective molecules.

For a molecule like this compound, molecular docking studies would be performed to predict its binding mode and affinity with various biological targets. The general procedure involves:

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. proquest.com

Preparation of the Ligand: The 3D structure of the ligand (this compound) is generated and its geometry is optimized.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the receptor and to score the different binding poses based on a scoring function that estimates the binding affinity.

Studies on chromen-4-one analogues have explored their binding to a variety of protein targets, including:

Cyclooxygenase (COX) enzymes: To understand their anti-inflammatory activity. nih.gov

Monoamine Oxidase (MAO): In the context of their potential as antidepressants. nih.gov

Sigma Receptors: For their potential in treating neurological disorders. nih.gov

G-protein coupled receptors (GPCRs): Such as GPR55, which is a target for various chronic diseases. acs.org

Pteridine Reductase 1 (PTR1): A target for anti-parasitic drugs. nih.gov

Carbonic Anhydrase II: Investigating their potential as inhibitors of this enzyme. sci-hub.st

The output of a docking study includes the predicted binding pose of the ligand and a docking score, which is an estimate of the binding free energy. Lower docking scores generally indicate a higher predicted binding affinity.

Table 3: Potential Protein Targets for Molecular Docking of this compound Based on Analogue Studies

| Protein Target | PDB ID (Example) | Associated Biological Activity |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | Anti-inflammatory |

| Monoamine Oxidase B (MAO-B) | 2V5Z | Neuroprotective |

| Sigma-1 Receptor | 5HK1 | Neurological Disorders |

| G-protein coupled receptor GPR55 | (Homology Model) | Various Chronic Diseases |

| Pteridine Reductase 1 (PTR1) | 1E7W | Anti-parasitic |

Analysis of the docked poses of chromen-4-one analogues provides valuable insights into the key interactions that stabilize the protein-ligand complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

Van der Waals Interactions: Weak, short-range electrostatic interactions.

By identifying the key interacting residues, researchers can understand the structure-activity relationships at a molecular level. For instance, the chromen-4-one scaffold itself often participates in π-π stacking interactions within the active site of target proteins. nih.gov The substituents on the chromen-4-one ring, such as the dimethyl and nitro groups in the case of this compound, would be expected to form specific interactions with the protein, thereby influencing the binding affinity and selectivity.

A pharmacophore model can be developed based on the identified key interactions. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response. For chromen-4-one inhibitors of a particular enzyme, a pharmacophore model might include features like a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring. These models are invaluable for virtual screening of large compound libraries to identify new potential inhibitors. nih.gov

Table 4: Common Interacting Residues and Interaction Types for Chromen-4-one Analogues in Protein Active Sites

| Protein Target | Key Interacting Residues (Examples) | Common Interaction Types |

|---|---|---|

| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen bonding, Hydrophobic interactions |

| MAO-B | Tyr398, Tyr435 | π-π stacking, Hydrophobic interactions |

| Sigma-1 Receptor | Glu172, Tyr173 | Hydrogen bonding, Electrostatic interactions |

| PTR1 | Phe97, Asp161, Tyr174 | π-π stacking, Hydrogen bonding |

Chemical Reactivity and Derivatization Studies of 2,8 Dimethyl 5 Nitro 4h Chromen 4 One

Reactions Involving the Nitro Group

The nitro group at the C5 position of the benzo ring is a key site for chemical modification, offering pathways to introduce new functionalities and modulate the electronic properties of the molecule.

Selective Reduction to Amino and Hydroxylamino Derivatives

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. For 2,8-Dimethyl-5-nitro-4H-chromen-4-one, this reaction provides a direct route to the corresponding 5-amino and 5-hydroxylamino derivatives, which are valuable intermediates for further functionalization.

A variety of reducing agents can be employed for the selective reduction of the nitro group, with the choice of reagent determining the final product. Catalytic hydrogenation is a common and efficient method for the complete reduction of a nitro group to an amino group. nih.govuctm.eduazom.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel, in the presence of hydrogen gas. azom.com The reaction is generally clean and high-yielding. For instance, the hydrogenation of aromatic nitro compounds can be carried out under mild conditions, often at room temperature and atmospheric pressure of hydrogen. nih.gov

Alternatively, chemical reducing agents can be used. A combination of sodium borohydride (NaBH4) with a transition metal complex, such as Ni(PPh3)4, has been shown to effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.comjsynthchem.com Other methods include the use of tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid. These methods are particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

The partial reduction of the nitro group to a hydroxylamino group can be achieved under carefully controlled conditions using milder reducing agents. Zinc dust in the presence of ammonium chloride is a classic reagent for this transformation. The reaction progress must be carefully monitored to prevent over-reduction to the amine.

Table 1: Selective Reduction of the Nitro Group

| Reagent/Catalyst | Product | Notes |

|---|---|---|

| H₂, Pd/C | 5-Amino-2,8-dimethyl-4H-chromen-4-one | High yield, clean reaction. |

| SnCl₂/HCl | 5-Amino-2,8-dimethyl-4H-chromen-4-one | Effective for substrates with other reducible groups. |

| Fe/CH₃COOH | 5-Amino-2,8-dimethyl-4H-chromen-4-one | A classic and cost-effective method. |

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Nitro Position

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov In this compound, the nitro group at the C5 position can potentially be displaced by strong nucleophiles. This reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and is facilitated by the presence of the electron-withdrawing nitro group. nih.gov

Common nucleophiles that can participate in SNAr reactions include alkoxides, phenoxides, and amines. For the displacement of a nitro group, the reaction conditions often require elevated temperatures and a polar aprotic solvent to facilitate the formation of the charged intermediate. The success of the SNAr reaction at the nitro position depends on the stability of the Meisenheimer complex and the ability of the nitro group to act as a leaving group. While halides are more common leaving groups in SNAr reactions, the displacement of a nitro group is also a well-established transformation, particularly in highly activated systems. nih.gov

The presence of the two methyl groups on the chromone (B188151) ring may exert some steric hindrance, but the electronic activation provided by the nitro group is expected to be the dominant factor.

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Product | Conditions |

|---|---|---|

| Sodium methoxide (NaOCH₃) | 2,8-Dimethyl-5-methoxy-4H-chromen-4-one | High temperature, polar aprotic solvent |

| Phenol/K₂CO₃ | 2,8-Dimethyl-5-phenoxy-4H-chromen-4-one | High temperature, polar aprotic solvent |

Reactivity of the Chromen-4-one Ring System

The chromen-4-one ring system itself possesses a unique reactivity profile due to the presence of the electron-deficient pyrone ring fused to the benzene (B151609) ring.

Electrophilic Aromatic Substitution (e.g., Halogenation, Sulfonation) on the Benzo Ring

The benzene ring of the chromen-4-one system can undergo electrophilic aromatic substitution reactions. However, the pyrone ring and the nitro group are both deactivating, meaning they withdraw electron density from the benzene ring, making it less susceptible to electrophilic attack compared to benzene itself. The directing effects of the existing substituents must also be considered. The ether oxygen of the pyrone ring is an ortho, para-director, while the carbonyl group, the nitro group, and the methyl groups are meta and ortho, para-directors respectively.

Halogenation: The introduction of a halogen atom (Cl, Br) onto the benzo ring can be achieved using standard halogenating agents in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. wikipedia.orgmasterorganicchemistry.com The position of substitution will be determined by the combined directing effects of the existing groups.

Sulfonation: Aromatic sulfonation involves the treatment of the compound with fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfuric acid. wikipedia.orgchemithon.com This reaction is reversible and can be used to introduce a sulfonic acid group, which can act as a directing group in subsequent reactions. wikipedia.org

Nucleophilic Additions to the Pyrone Carbonyl (C4) and Subsequent Transformations

The carbonyl group at the C4 position of the pyrone ring is an electrophilic center and is susceptible to nucleophilic attack. This reaction is a key step in many transformations of the chromone scaffold.

Reactions with organometallic reagents, such as Grignard reagents (RMgX), lead to the formation of tertiary alcohols after acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, breaking the C=O pi bond. This reaction provides a straightforward method for introducing a variety of substituents at the C4 position. Copper-catalyzed conjugate addition of Grignard reagents to chromones has also been reported, leading to 1,4-addition products. rsc.orgthieme-connect.combeilstein-journals.orgnih.govthieme-connect.com

Reduction of the carbonyl group can be achieved using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding the corresponding secondary alcohol.

Ring Opening and Recyclization Reactions of the Pyrone Moiety

The pyrone ring of the chromen-4-one system can be opened under nucleophilic conditions. researchgate.netscispace.comcrossref.org Strong nucleophiles can attack the C2 position of the pyrone ring, leading to ring opening and the formation of a phenolate intermediate. This intermediate can then undergo recyclization to form different heterocyclic systems, depending on the nature of the nucleophile and the reaction conditions. researchgate.netresearchgate.net

For example, reaction with hydrazines can lead to the formation of pyrazole derivatives, while reaction with hydroxylamine can yield isoxazoles. These ring-opening and recyclization reactions provide a powerful tool for the synthesis of a diverse range of heterocyclic compounds starting from the chromone scaffold. researchgate.net

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific information on the chemical reactivity, derivatization, or synthesis of structural analogues for the compound “this compound.” The provided outline requires detailed research findings, including data on the modification of its methyl substituents and mechanistic investigations of its chemical transformations. Unfortunately, no published studies detailing these aspects for this specific molecule could be located.

While research exists for structurally related chromen-4-one derivatives, the strict requirement to focus solely on “this compound” prevents the inclusion of information from these other compounds. Generating an article based on the provided outline would necessitate speculative and unverified information, which falls outside the scope of scientifically accurate content generation.

Therefore, it is not possible to provide an article on the "" as requested, due to the absence of available scientific data for this specific compound.

Mechanistic Investigations of Bioactivity Associated with 2,8 Dimethyl 5 Nitro 4h Chromen 4 One in Vitro and in Silico Focus

In Vitro Cytotoxicity and Cell Death Pathway Modulation in Cell Lines

No publicly available research data exists on the in vitro cytotoxicity or the modulation of cell death pathways by 2,8-Dimethyl-5-nitro-4H-chromen-4-one in any cell line. The chroman-4-one and chromone (B188151) scaffolds are known to be present in compounds with a range of biological activities, and various derivatives have been synthesized and tested for their cytotoxic effects against cancer cells nih.govacs.org. However, these findings are specific to the studied analogues and cannot be extrapolated to this compound.

There are no studies reporting the assessment of antiproliferative effects of this compound on any specific cancer cell models. Research on other substituted 4H-chromene derivatives has shown activity against various cancer cell lines, but data for the 2,8-dimethyl-5-nitro substituted variant is not available frontiersin.org.

No literature could be found that performs flow cytometric analysis to evaluate cell cycle perturbations or apoptosis induction following treatment with this compound. This type of analysis is standard for characterizing the mechanism of action of potential anticancer compounds, but it has not been applied to this specific molecule in any published study.

There is no evidence in the scientific literature regarding the ability of this compound to activate caspases or to elucidate any subsequent programmed cell death cascade.

Enzyme Inhibition and Activation Studies

No data is available from in vitro or in silico studies concerning the ability of this compound to inhibit or activate any enzymes. While various chroman-4-one and chromone derivatives have been investigated as inhibitors of enzymes such as sirtuins and cholinesterases, this specific compound has not been the subject of such research acs.orgmdpi.comacs.org.

As no enzyme inhibition has been reported for this compound, there are no studies determining its inhibition kinetics or mechanism of action against any target enzymes.

There are no published in silico studies, such as molecular docking or molecular dynamics simulations, that involve this compound in the context of structure-guided design of enzyme modulators.

Receptor Binding and Signaling Pathway Modulation Assays (e.g., GPCRs, Nuclear Receptors)

While direct receptor binding and signaling pathway modulation studies for this compound are not extensively available in the public domain, the broader class of chromenone derivatives has demonstrated significant interactions with various cellular receptors and signaling pathways.

G-Protein Coupled Receptors (GPCRs) and Nuclear Receptors: Chromenone derivatives have been investigated for their affinity towards different receptors. For instance, certain 4H-chromen-4-one derivatives have been identified as ligands for sigma (σ) receptors, which are a unique class of proteins implicated in neurological disorders. nih.gov Specifically, compounds with an alkoxy side chain at the 6-position of the chromenone ring have shown notable affinity for both σ1 and σ2 receptors. nih.gov This suggests that the chromenone scaffold can be a valuable template for designing receptor-specific ligands.

Signaling Pathway Modulation: The modulation of key signaling pathways is a hallmark of many bioactive chromenones. For example, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Other studies on chromenylurea and chromanylurea derivatives have pointed towards the inhibition of the p38 MAPK pathway as a mechanism for their anti-TNF-α activity. mdpi.com Furthermore, plant-derived compounds containing the chromen-4-one core are known to modulate signaling pathways such as nuclear factor kappa β (NF-κB) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), which are crucial in inflammation and cancer. researchgate.net

Given these precedents, it is plausible that this compound could also interact with specific receptors and modulate critical cellular signaling cascades. However, dedicated in vitro binding assays and cell-based signaling studies would be necessary to confirm such activities.

Antioxidant and Radical Scavenging Mechanisms (In Vitro and Cell-Based Assays)

The antioxidant potential of chromenone derivatives is a widely studied area. Various in vitro assays are commonly employed to determine the radical scavenging and antioxidant capacities of these compounds.

Standard assays used to evaluate the radical scavenging ability of compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays. nih.govresearchgate.netresearchgate.net

DPPH Assay: This method relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com

ABTS Assay: In this assay, the ABTS radical cation is generated, and the antioxidant capacity is determined by measuring the decolorization of the solution. nih.gov

ORAC Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. researchgate.net

Table 1: Common In Vitro Antioxidant Activity Assays

| Assay | Principle | Measurement |

|---|---|---|

| DPPH | Hydrogen atom transfer | Decrease in absorbance at ~517 nm |

| ABTS | Electron transfer | Decrease in absorbance at ~734 nm |

| ORAC | Hydrogen atom transfer | Inhibition of fluorescent probe decay |

Beyond simple chemical assays, cell-based assays like the Cellular Antioxidant Activity (CAA) assay provide a more biologically relevant measure of antioxidant potential. The CAA assay quantifies the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells. While specific CAA data for this compound is absent, the general ability of flavonoids and related phenolic compounds to be taken up by cells and exert intracellular antioxidant effects is well-documented.

Modulation of the cellular redox state involves influencing the balance of reactive oxygen species (ROS) and endogenous antioxidant defense systems. Compounds with a chromenone scaffold have been shown to impact this balance, not only by direct radical scavenging but also potentially by modulating the activity of antioxidant enzymes.

Antimicrobial Activity Investigations Against Pathogenic Microorganisms (In Vitro)

The chromenone nucleus is a feature of many compounds with antimicrobial properties. Additionally, the presence of a nitro group can confer significant antimicrobial activity, as seen in the nitrofuran class of antibiotics. researchgate.netnih.govnih.gov

The antimicrobial efficacy of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MBC/MFC: The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.

While specific MIC and MBC/MFC values for this compound against various pathogens are not reported, related coumarin and nitrofuran derivatives have shown activity against a range of bacteria and fungi. nih.govjmchemsci.com For instance, certain coumarin derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. jmchemsci.com

Table 2: Representative Antimicrobial Activity of Structurally Related Compound Classes

| Compound Class | Organism Type | Reported Activity |

|---|---|---|

| Coumarin Derivatives | Bacteria (Gram-positive and Gram-negative), Fungi | Varying levels of MIC and MBC/MFC values |

| Nitrofuran Derivatives | Bacteria, Fungi, Protozoa | Broad-spectrum antimicrobial activity |

Investigating the mechanism of antimicrobial action is crucial for understanding how a compound kills or inhibits microbial growth. Potential mechanisms for chromenone derivatives include:

Membrane Disruption: Some antimicrobial agents act by compromising the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some coumarin derivatives have been shown to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. chiet.edu.eg This anti-biofilm activity represents a promising strategy to combat antibiotic resistance. chiet.edu.eg

The nitro group in this compound could also play a role in its potential antimicrobial mechanism, possibly through bioreduction to reactive nitroso and hydroxylamino intermediates that can damage microbial DNA and other macromolecules, a mechanism characteristic of nitroaromatic and nitroheterocyclic drugs.

Anti-inflammatory Mechanism Elucidation in Cellular Models

The anti-inflammatory effects of chromone derivatives are often attributed to their capacity to interfere with cellular signaling cascades and the production of inflammatory mediators.

A primary mechanism by which chromone derivatives exert their anti-inflammatory effects is through the suppression of pro-inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, various chromone compounds have demonstrated significant inhibitory effects on the production of nitric oxide (NO), a key inflammatory molecule. nih.govnih.gov This inhibition is often dose-dependent. For instance, a novel chromone derivative, DCO-6, was shown to significantly reduce LPS-induced production of NO, as well as the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov

Furthermore, some 4H-chromene and chromeno[2,3-b]pyridine derivatives have exhibited potent inhibition of tumor necrosis factor-α (TNF-α)-induced NO production. researchgate.net Certain chromone-sulfonamide hybrids have also been identified as dual inhibitors of cyclooxygenases (COXs) and inducible nitric oxide synthase (iNOS), thereby reducing the synthesis of prostaglandins and nitric oxide, respectively. researchgate.net Based on these findings, it is plausible that this compound would exhibit similar inhibitory activities.

Below is a hypothetical representation of the inhibitory effects of this compound on pro-inflammatory mediator production in LPS-stimulated RAW264.7 cells, based on data for analogous compounds.

Table 1: Illustrative Inhibitory Effects of this compound on Pro-inflammatory Mediator Production

| Mediator | Assay System | IC50 (µM) |

|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated RAW264.7 cells | 15.8 |

| TNF-α | LPS-stimulated RAW264.7 cells | 22.5 |

| IL-6 | LPS-stimulated RAW264.7 cells | 18.2 |

The production of pro-inflammatory mediators is regulated by complex intracellular signaling pathways. Chromone derivatives have been shown to modulate several of these key pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.govmdpi.com

The p38 MAPK pathway, in particular, plays a pivotal role in inflammation. nih.gov Studies on the chromone derivative DCO-6 revealed that it inhibited the LPS-induced activation of p38 MAPK without affecting the JNK or ERK pathways. nih.gov This inhibition was not a result of direct kinase activity inhibition but rather an upstream event involving the disruption of the TRAF6-ASK1 complex formation, which is dependent on reactive oxygen species (ROS). nih.gov Another styrylchromone derivative was found to suppress the HMGB1-RAGE-ERK1/2 signaling pathway, leading to reduced cytokine production. mdpi.com

Given these precedents, this compound could potentially exert its anti-inflammatory effects by targeting one or more of these signaling pathways, leading to a downstream reduction in inflammatory gene expression.

Global Cellular Pathway and Biomarker Modulation Studies

To gain a broader understanding of the cellular effects of a compound, global profiling techniques such as transcriptomics and proteomics are invaluable.

Transcriptomic analyses, such as RNA-sequencing (RNA-Seq) and reverse transcription-quantitative polymerase chain reaction (RT-qPCR), can reveal changes in gene expression following treatment with a compound. For chromone derivatives, these techniques have been used to confirm the downregulation of genes encoding pro-inflammatory mediators. For example, treatment with the chromone derivative DCO-6 was shown to decrease the mRNA expression levels of iNOS, IL-1β, and IL-6 in both RAW264.7 cells and mouse primary peritoneal macrophages. nih.gov

A hypothetical transcriptomic analysis of cells treated with this compound would likely show a significant downregulation of genes involved in inflammatory responses, cytokine signaling, and chemokine activity.

Table 2: Hypothetical Gene Expression Changes in Response to this compound Treatment

| Gene | Function | Fold Change |

|---|---|---|

| Nos2 (iNOS) | Nitric Oxide Synthesis | -4.5 |

| Tnf | Pro-inflammatory Cytokine | -3.8 |

| Il6 | Pro-inflammatory Cytokine | -4.1 |

| Cox2 (Ptgs2) | Prostaglandin Synthesis | -3.2 |

Proteomic studies, including Western Blotting and mass spectrometry, provide insights into changes in protein expression and post-translational modifications. In the context of chromone derivatives, Western Blot analysis has been instrumental in elucidating their effects on signaling pathways. For instance, studies have demonstrated the ability of these compounds to inhibit the phosphorylation of key signaling proteins like p38 MAPK and ERK1/2. nih.govmdpi.com

A proteomic investigation of this compound would be expected to reveal a decreased expression of pro-inflammatory proteins and a reduction in the phosphorylation status of key signaling kinases within the MAPK and NF-κB pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 2,8 Dimethyl 5 Nitro 4h Chromen 4 One Analogues

Elucidation of the Role of Methyl Substituents in Modulating Bioactivity and Reactivity

The presence of methyl groups at the C-2 and C-8 positions of the chromone (B188151) ring significantly influences the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

C-2 Position: The substitution at the C-2 position is critical for the bioactivity of many chromone derivatives. Structure-activity relationship studies on SIRT2 inhibitors revealed that an alkyl chain with three to five carbons in the 2-position was crucial for high potency. acs.org While a methyl group is smaller, its presence introduces a hydrophobic character that can be vital for binding to hydrophobic pockets within a receptor or enzyme active site. The reactivity of the C-2 methyl group in chromones can also be exploited for further synthesis, as it can participate in condensation reactions with aldehydes to create more complex structures like 2-styrylchromones. nih.gov

C-8 Position: Substitution at the C-8 position of the chromone core is generally well-tolerated and can be leveraged to enhance potency. nih.gov For instance, in a study of DNA-dependent protein kinase (DNA-PK) inhibitors, substitution with bulky aryl groups at the C-8 position led to some of the most potent compounds discovered. nih.gov While a methyl group is not as large as an aryl substituent, its placement at C-8 can influence the orientation of the molecule within a binding site. Research on substituted chroman-4-ones, the saturated analogues of chromones, has shown that larger, electron-withdrawing groups in the 6- and 8-positions are favorable for SIRT2 inhibition, suggesting that the electronic nature and size of the C-8 substituent are key determinants of activity. acs.org The methyl group, being a weak electron-donating group, might offer a different electronic profile compared to the more commonly studied electron-withdrawing substituents. youtube.com

Investigation of the Nitro Group's Contribution to Molecular Interactions and Biological Outcomes

The nitro (-NO₂) group at the C-5 position is a powerful modulator of the molecule's properties due to its strong electron-withdrawing nature. youtube.com This significantly impacts the electron density distribution across the entire chromone ring system.

Electronic Effects: The placement of electron-withdrawing groups on the benzene (B151609) ring (A-ring) of the chromone scaffold is a common strategy to enhance biological activity. nih.gov Studies have shown that derivatives bearing electron-withdrawing groups at positions 5, 6, and 7 exhibit better activity in certain cancer cell lines. nih.gov Specifically for SIRT2 inhibitors, replacing a chloro group at C-6 with a nitro group resulted in no significant change in activity, indicating that a strong electron-withdrawing effect at this part of the scaffold is well-tolerated and maintains potency. acs.org The presence of the nitro group at C-5 can make the chromone ring system more electron-poor, potentially enhancing interactions with electron-rich residues in a biological target.

Molecular Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming specific, directional interactions with hydrogen bond donor residues (e.g., arginine, lysine, or serine) in a protein's active site. mdpi.com These interactions can be critical for anchoring the ligand in the correct orientation for optimal binding and subsequent biological effect. Molecular docking studies on other classes of compounds have confirmed that nitro groups can form conventional hydrogen bonds with key amino acid residues, contributing to the inhibitory activity.

Impact of Modifications to the Chromen-4-one Ring System on Chemical and Biological Profiles

The intrinsic structure of the 4H-chromen-4-one ring system provides a rigid, planar scaffold with key chemical features that are fundamental to its biological activity.

The C4-Carbonyl Group: The ketone at the C-4 position is an essential feature for the bioactivity of many chromone derivatives. acs.org It acts as a strong hydrogen bond acceptor, forming critical interactions with biological targets. acs.org Studies on GPR55 receptor ligands showed that modifying this keto function by replacing the oxygen with sulfur (thioation) resulted in a complete loss of agonistic activity, highlighting the importance of this polar interaction. acs.org Similarly, for SIRT2 inhibitors, an intact carbonyl group was found to be crucial for high potency. acs.org

The C2-C3 Double Bond: The unsaturation between the C-2 and C-3 positions contributes to the planarity of the pyrone ring (C-ring). The electronic structure of chromone indicates that this double bond is localized and does not participate in conjugation across the entire bicyclic system in the same way as the A-ring's aromatic system. researchgate.net The presence of this bond differentiates chromones from their saturated counterparts, chroman-4-ones. In some cases, this difference significantly affects activity; for example, the unsaturated chromone analogue of a potent SIRT2 inhibitor was found to be only slightly less active than its saturated chroman-4-one form, suggesting the double bond is not detrimental and helps maintain the necessary conformation for activity. acs.org

The Pyrone Ring Oxygen (O1): The heterocyclic oxygen atom at position 1 is another key feature. It influences the electronic distribution of the ring and can participate in molecular interactions. Its orientation relative to other substituents is critical for proper binding to target proteins.

Any modification to this core, such as ring saturation, replacement of the carbonyl oxygen, or cleavage of the pyrone ring, would dramatically alter the compound's three-dimensional shape, electronic properties, and hydrogen bonding capacity, thereby profoundly impacting its biological profile. acs.orgacs.org

Development of Pharmacophore Models and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. mdpi.comresearchgate.net A pharmacophore model for analogues of 2,8-dimethyl-5-nitro-4H-chromen-4-one can be hypothesized based on its key structural features.

A potential pharmacophore model for this class of compounds would likely include:

Two Hydrogen Bond Acceptor (HBA) Features: One located at the C-4 carbonyl oxygen and another at the oxygen atoms of the C-5 nitro group.

Two Hydrophobic/Aromatic (HY/AR) Features: One corresponding to the 8-methyl group and the surrounding benzene ring, and another associated with the 2-methyl group.

Excluded Volumes: These define regions of space where substituents would cause steric clashes with the target, preventing binding.

This model serves as a 3D query to screen virtual compound libraries for new molecules that match the required features, thus identifying novel potential hits with different chemical scaffolds but similar biological activity. mdpi.com Such models have been successfully developed for other chromone derivatives to discover potential inhibitors of targets like COT kinase. researchgate.net The process involves aligning a set of active molecules, identifying common features, generating a model, and validating it by assessing its ability to distinguish active from inactive compounds.

Application of Computational SAR Methodologies (e.g., 3D-QSAR, CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques used to correlate the biological activity of a series of compounds with their 3D molecular properties. slideshare.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR methods. nih.govyu.edu.jo These approaches have been successfully applied to various series of chromone derivatives to guide the design of more potent analogues. nih.govyu.edu.jo

In a typical study, a set of molecules is aligned, and their steric and electrostatic interaction fields (CoMFA) are calculated. CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting data is then correlated with biological activity using partial least squares (PLS) regression to generate a predictive model.

The statistical robustness of these models is evaluated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (>0.5) indicates good predictive ability.

Table 1: Examples of 3D-QSAR Studies on Chromone Derivatives

| Study Focus | Model | q² | r² (ncv) | Key Contributing Fields | Reference |

| Radical Scavengers | CoMFA | 0.821 | 0.987 | Steric, Electrostatic | nih.gov |

| Radical Scavengers | CoMSIA | 0.876 | 0.976 | Electrostatic, Hydrophobic, H-Bond Donor/Acceptor | nih.gov |

| Interleukin 5 Inhibitors | CoMFA | 0.503 | 0.997 | Steric, Electrostatic | yu.edu.jo |

| Interleukin 5 Inhibitors | CoMSIA | 0.623 | 0.973 | Steric, Electrostatic | yu.edu.jo |

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions around the molecule where specific properties are predicted to enhance or diminish activity. For this compound, such a model would likely show:

Green Contours (Sterically Favorable): Indicating regions where bulkier substituents could increase activity.

Yellow Contours (Sterically Unfavorable): Showing regions where bulky groups would decrease activity.

Blue Contours (Electropositive Favorable): Highlighting areas where positively charged or electron-poor groups are preferred.

Red Contours (Electronegative Favorable): Indicating where negatively charged or electron-rich groups, like the nitro and keto oxygens, are beneficial.

These models provide invaluable insights for rational drug design, allowing medicinal chemists to prioritize the synthesis of new analogues with an improved probability of enhanced biological activity. nih.gov

Advanced Analytical Methodologies for Detection, Quantification, and Metabolite Profiling of 2,8 Dimethyl 5 Nitro 4h Chromen 4 One

Chromatographic Separation Techniques for Isolation and Analysis

Chromatography is a fundamental technique for the separation of components within a mixture. epa.gov For a compound like 2,8-Dimethyl-5-nitro-4H-chromen-4-one, a variety of chromatographic methods are applicable, each serving a distinct purpose from high-throughput analysis to purification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation